rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate

medicinal chemistry stereochemistry drug design

rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate (CAS 2696257-57-3) is a bicyclic heterocyclic compound featuring a unique octahydropyrano[2,3-c]pyrrole core. This scaffold is a key structural component in the design of biologically active molecules, notably serving as a conformationally constrained peptidomimetic core in protease inhibitors and other enzyme-targeting agents.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B8200778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCOC(=O)C12CN(CC1CCCO2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO3/c1-19-15(18)16-12-17(10-13-6-3-2-4-7-13)11-14(16)8-5-9-20-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16+/m0/s1
InChIKeyNODNUZREMBJREV-GOEBONIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate: A Specialized Heterocyclic Building Block


rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate (CAS 2696257-57-3) is a bicyclic heterocyclic compound featuring a unique octahydropyrano[2,3-c]pyrrole core . This scaffold is a key structural component in the design of biologically active molecules, notably serving as a conformationally constrained peptidomimetic core in protease inhibitors and other enzyme-targeting agents [1]. The specific stereochemistry (4aS,7aS) and N-benzyl protection of this building block distinguish it from other isomers and protecting-group variants, making it a critical starting material for the stereoselective synthesis of complex drug candidates [2].

Why Generic Substitution Fails for rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate


The scientific and industrial value of this compound is critically dependent on its precise stereochemistry ((4aS,7aS) configuration) and its specific N-benzyl protecting group. Generic substitution with a different diastereomer, such as the (4aS,7aR) analog (CAS 2696257-52-8), or a different N-protected variant (e.g., N-Boc), is not pharmacologically equivalent . The octahydropyranopyrrole scaffold's biological activity is highly sensitive to conformational constraints, and even single stereocenter changes can abolish target binding or alter pharmacokinetic properties [1]. Procuring the exact building block ensures the fidelity of the synthetic route and the reproducibility of the final compound's pharmacological profile, preventing costly late-stage failures in medicinal chemistry programs.

Quantitative Differentiation Data for rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate


Stereochemical Configuration: (4aS,7aS) vs. (4aS,7aR) Diastereomer Differentiation

The target compound is a single, defined diastereomer with (4aS,7aS) configuration. Its closest commercial analog is the (4aS,7aR)-4a-carboxylate regioisomer/diastereomer (CAS 2696257-52-8) . In the context of octahydropyranopyrrole-based ribonucleotide reductase inhibitors, the relative stereochemistry of the scaffold directly correlates with inhibitory activity; structure-function studies have demonstrated that the specific bicyclic scaffold geometry is necessary to maintain potency against the target enzyme [1]. The target compound's (4aS,7aS) arrangement ensures the correct spatial orientation of the carboxylate ester and benzyl-protected amine for downstream synthetic elaboration into the bioactive conformation.

medicinal chemistry stereochemistry drug design

N-Benzyl vs. N-Boc Protecting Group Strategy

The target compound is protected with an N-benzyl group, a common protecting group for amines in multi-step organic synthesis. A closely related alternative building block is the N-Boc-protected analog, rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid (CAS 2411180-52-2) . The choice between N-benzyl and N-Boc protection dictates the subsequent deprotection strategy: N-benzyl requires hydrogenolysis or harsh acidic conditions, while N-Boc is cleaved under mild acidic conditions (e.g., TFA). The N-benzyl variant provides stability to basic reaction conditions, which may be incompatible with the N-Boc analog. This orthogonal stability profile allows for diverse synthetic pathways. Vendor specifications for the target compound confirm a minimum purity of 97% .

organic synthesis protecting group chemistry drug discovery

Ester at 7a-Position for Carboxylic Acid Bioisostere Elaboration

The methyl ester at the 7a-position of the scaffold is a key functional handle for further derivatization. This contrasts with building blocks that have the ester at the 4a-position, such as rel-(4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate (CAS 2696257-52-8) . The position of the ester dictates the vector of the final carboxylic acid or amide pharmacophore in the target molecule. In ribonucleotide reductase inhibitors, the corresponding carboxylic acid derived from the 7a-ester forms critical hydrogen-bonding interactions with the enzyme active site [1]. The target compound's predicted pKa of 7.19±0.40 for the de-esterified acid indicates that it will be largely unionized at physiological pH, a favorable property for passive membrane permeability of the final inhibitor.

medicinal chemistry prodrug design bioisostere

Validated Purity and Batch-to-Batch Consistency

The target compound is offered by multiple reputable vendors with a standard purity of 97% . Crucially, suppliers provide batch-specific quality control documentation, including NMR, HPLC, and GC analyses . This level of quality assurance is a critical differentiator for procurement, as it guarantees the identity and purity of the sensitive heterocyclic building block. The availability of such analytical data reduces the risk of receiving a degraded or mislabeled product, which can lead to significant delays and costs in research. In contrast, some generic suppliers of similar octahydropyranopyrrole scaffolds provide only nominal purity without detailed batch-specific analytical support, introducing uncertainty into the synthetic process.

quality control reproducibility procurement

Primary Applications for rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate


Stereoselective Synthesis of Protease Inhibitor Cores

This specific stereoisomer is the required starting material for the synthesis of conformationally constrained peptidomimetic cores found in several experimental protease inhibitors [1]. The (4aS,7aS) configuration is essential for achieving the correct three-dimensional shape that mimics a peptide beta-strand, a common recognition motif for protease active sites. As demonstrated by Fuertes et al., the integrity of the octahydropyranopyrrole scaffold is 'necessary to maintain inhibitory activity' [1], making the procurement of the exact stereoisomer non-negotiable for SAR studies.

Structure-Activity Relationship (SAR) Exploration of Ribonucleotide Reductase Inhibitors

The compound serves as a critical intermediate for developing novel ribonucleotide reductase (RNR) inhibitors, a validated target for anticancer therapies [1]. The 7a-methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is predicted to have favorable physicochemical properties (pKa 7.19±0.40) , and further elaborated to a library of amide analogs for SAR studies. The N-benzyl group can be cleaved or derivatized, allowing for systematic exploration of the P1/P2 pocket interactions.

Synthesis of Antiviral Agents Targeting Flaviviridae

As indicated by the broader use of hexahydropyrano[2,3-c]pyrrole building blocks in antiviral research [1], this specific compound can be elaborated into non-nucleoside inhibitors of viral polymerases (e.g., HCV NS5B) . The scaffold's inherent chirality and rigid structure are advantageous for targeting allosteric binding pockets on viral enzymes. The benzyl-protected amine allows for late-stage diversification, a key strategy in the hit-to-lead optimization of antiviral candidates.

Development of Antibacterial Prolyl-tRNA Synthetase Inhibitors

The octahydropyranopyrrole scaffold has been incorporated into inhibitors of prolyl-tRNA synthetase (ProRS), an emerging antibacterial target [1]. The target compound, with its defined (4aS,7aS) stereochemistry, provides a rigidified core that mimics the natural proline substrate. The 7a-methyl ester is a crucial synthetic handle for introducing substituents that interact with the enzyme's tRNA binding domain, offering a unique advantage over simpler pyrrolidine-based scaffolds that lack the conformational constraints of the fused pyran ring.

Quote Request

Request a Quote for rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.